molecular formula C19H25BN2O2 B6338064 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester CAS No. 2096332-88-4

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester

Cat. No.: B6338064
CAS No.: 2096332-88-4
M. Wt: 324.2 g/mol
InChI Key: KBPNGVGRVHOVOC-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both the boronic acid and pinacol ester functionalities makes it a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(Benzyl(methyl)amino)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Alcohols/Ketones: Formed via oxidation of the boronic ester group

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester stands out due to its unique combination of the benzyl(methyl)amino group and the boronic acid pinacol ester functionality. This combination enhances its reactivity and versatility in various synthetic applications, making it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN2O2/c1-18(2)19(3,4)24-20(23-18)16-11-12-21-17(13-16)22(5)14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPNGVGRVHOVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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